molecular formula C10H7NO4 B175010 1H-indole-2,3-dicarboxylic acid CAS No. 103030-09-7

1H-indole-2,3-dicarboxylic acid

Cat. No.: B175010
CAS No.: 103030-09-7
M. Wt: 205.17 g/mol
InChI Key: MBNROFBGTNXXMX-UHFFFAOYSA-N
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Description

1H-Indole-2,3-dicarboxylic acid is a significant heterocyclic compound that belongs to the indole family. Indoles are known for their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of two carboxylic acid groups attached to the indole ring, making it a versatile molecule in synthetic and medicinal chemistry.

Mechanism of Action

Target of Action

1H-Indole-2,3-dicarboxylic acid, a derivative of indole, has been found to target multiple receptors . Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . A specific derivative of this compound has been reported to target the 14-3-3η protein, which is involved in the treatment of liver cancer .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, it has been reported that indole derivatives bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . The specific interactions and resulting changes would depend on the particular derivative and target involved.

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Result of Action

The result of the action of this compound would depend on the specific derivative and target involved. For instance, certain derivatives have been reported to show inhibitory activity against influenza A . Another derivative was found to exhibit the best integrase inhibitory effect, increasing the activity about 10.4-folds compared with a reference compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a role in the bioconversion of indoles from tryptophan . The interaction between the host and microorganism widely affects the immune and metabolic status .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-2,3-dicarboxylic acid can be synthesized through various methods. One common approach involves the cyclization of ortho-nitrophenylpyruvic acid derivatives under acidic conditions. Another method includes the oxidation of indole-2,3-dicarboxylic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

1H-Indole-2,3-dicarboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1H-Indole-2,3-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which provide additional sites for chemical modification. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its versatility in various applications .

Properties

IUPAC Name

1H-indole-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-9(13)7-5-3-1-2-4-6(5)11-8(7)10(14)15/h1-4,11H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNROFBGTNXXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625415
Record name 1H-Indole-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103030-09-7
Record name 1H-Indole-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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